molecular formula C12H16O2 B1580521 Pentyl benzoate CAS No. 2049-96-9

Pentyl benzoate

Cat. No. B1580521
Key on ui cas rn: 2049-96-9
M. Wt: 192.25 g/mol
InChI Key: QKNZNUNCDJZTCH-UHFFFAOYSA-N
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Patent
US06746729B1

Procedure details

To a stirred solution of acrylic acid 6-{6-[4-(6-hydroxyhexyloxy)phenylethynyl]-naphthalen-2-yloxy)hexyl ester (1.05 g), 5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-hydroxybenzoic acid pentyl ester (1.12 g) and triphenylphosphine (0.59 g) in tetrahydrofuran (20 ml) was added under argon and in a dropwise fashion diethyl azodicarboxylate (DEAD, 0.39 g). Upon complete addition, the reaction mixture was stirred at room temperature overnight, and the solvent was then removed under reduced pressure to give a residue which was purified by flash chromatography using a silica-gel column and cyclohexane/ethyl acetate (8/2) as eluent to give 0.66 g of 5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-[6-[4-[6-(6-acryloyloxyhexyloxy)naphtha len-2-ylethynyl]phenoxy]hexyloxy]benzoyloxy]benzoic acid pentyl ester as white crystalline material. K 39° C. N 113° C. I.
Name
acrylic acid 6-{6-[4-(6-hydroxyhexyloxy)phenylethynyl]-naphthalen-2-yloxy)hexyl ester
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-hydroxybenzoic acid pentyl ester
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
OCCCCCCOC1C=CC(C#CC2C=C3C(=CC=2)C=C(OCCCCCCOC(=O)C=C)C=C3)=CC=1.[CH2:39]([O:44][C:45](=[O:74])[C:46]1[CH:51]=[C:50](OC(=O)C2C=CC(OCCCCCCOC(=O)C=C)=CC=2)[CH:49]=[CH:48][C:47]=1O)[CH2:40][CH2:41][CH2:42][CH3:43].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[CH2:39]([O:44][C:45](=[O:74])[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)[CH2:40][CH2:41][CH2:42][CH3:43]

Inputs

Step One
Name
acrylic acid 6-{6-[4-(6-hydroxyhexyloxy)phenylethynyl]-naphthalen-2-yloxy)hexyl ester
Quantity
1.05 g
Type
reactant
Smiles
OCCCCCCOC1=CC=C(C=C1)C#CC=1C=C2C=CC(=CC2=CC1)OCCCCCCOC(C=C)=O
Name
5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-hydroxybenzoic acid pentyl ester
Quantity
1.12 g
Type
reactant
Smiles
C(CCCC)OC(C1=C(C=CC(=C1)OC(C1=CC=C(C=C1)OCCCCCCOC(C=C)=O)=O)O)=O
Name
Quantity
0.59 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diethyl azodicarboxylate
Quantity
0.39 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
CUSTOM
Type
CUSTOM
Details
the solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCC)OC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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